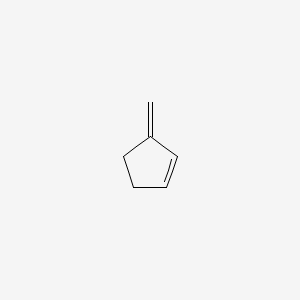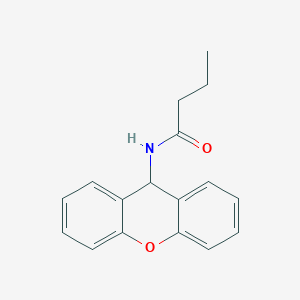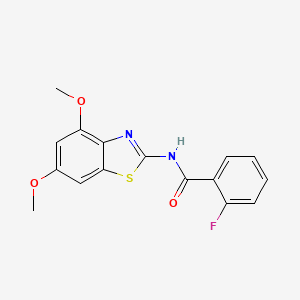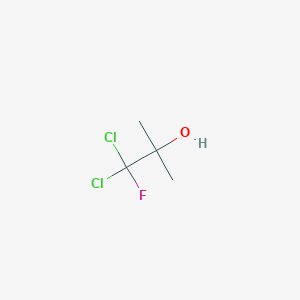
1,1-Dichloro-1-fluoro-2-methylpropan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dichloro-1-fluoro-2-methylpropan-2-ol is an organic compound with the molecular formula C₄H₇Cl₂FO It is a halogenated alcohol, characterized by the presence of chlorine and fluorine atoms attached to a carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Dichloro-1-fluoro-2-methylpropan-2-ol can be synthesized through several methods. One common route involves the reaction of trichlorofluoromethane with acetone in the presence of a base such as sodium hydroxide. The reaction proceeds under controlled temperature and pressure conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified through distillation or other separation techniques to achieve the required purity levels .
Chemical Reactions Analysis
Types of Reactions
1,1-Dichloro-1-fluoro-2-methylpropan-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The compound can be reduced to form simpler hydrocarbons.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Major Products Formed
Substitution: Formation of various substituted derivatives.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes or alkenes.
Scientific Research Applications
1,1-Dichloro-1-fluoro-2-methylpropan-2-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in pharmaceuticals due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1-dichloro-1-fluoro-2-methylpropan-2-ol involves its interaction with molecular targets through its halogen and hydroxyl groups. These interactions can lead to the formation of covalent bonds or hydrogen bonds with target molecules, affecting their structure and function. The specific pathways involved depend on the nature of the target molecules and the conditions under which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 1,1-Dichloro-1-fluoroethane
- 1,1,1-Trifluoro-2-methylpropan-2-ol
- 1,1-Dichloro-2-fluoroethane
Uniqueness
1,1-Dichloro-1-fluoro-2-methylpropan-2-ol is unique due to the presence of both chlorine and fluorine atoms in its structure, which imparts distinct chemical reactivity and physical properties. This makes it a valuable compound for specific applications where such properties are desired .
Properties
CAS No. |
421-71-6 |
|---|---|
Molecular Formula |
C4H7Cl2FO |
Molecular Weight |
161.00 g/mol |
IUPAC Name |
1,1-dichloro-1-fluoro-2-methylpropan-2-ol |
InChI |
InChI=1S/C4H7Cl2FO/c1-3(2,8)4(5,6)7/h8H,1-2H3 |
InChI Key |
BKZKUHZMXSWSGP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(F)(Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


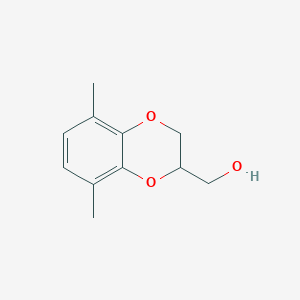

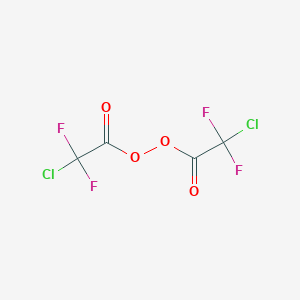
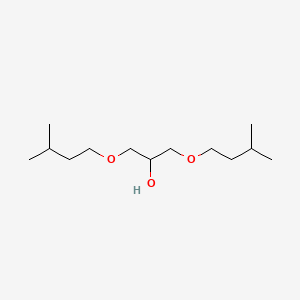
![N-[[3-bromo-5-methoxy-4-[(4-nitrophenyl)methoxy]phenyl]methylideneamino]-4-nitro-benzamide](/img/structure/B14743761.png)
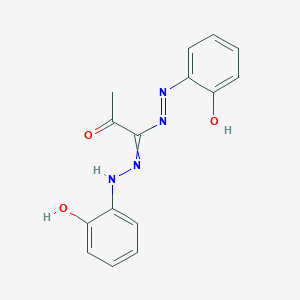

![1-[3-(2,5-Dichlorophenyl)sulfanylpropyl]piperazine](/img/structure/B14743776.png)
![1H-Pyrrolo[1,2-a]imidazole](/img/structure/B14743785.png)
![7,8,9-Trioxabicyclo[4.2.1]nonane](/img/structure/B14743790.png)
